molecular formula C6H15ClFN B2496296 4-Fluoro-4-methylpentan-1-amine hydrochloride CAS No. 2287289-04-5

4-Fluoro-4-methylpentan-1-amine hydrochloride

Cat. No.: B2496296
CAS No.: 2287289-04-5
M. Wt: 155.64
InChI Key: IKDKFGBYHOXQOY-UHFFFAOYSA-N
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Description

4-Fluoro-4-methylpentan-1-amine hydrochloride is a chemical compound with the molecular formula C6H14ClFN It is a derivative of pentan-1-amine, where a fluorine atom and a methyl group are substituted at the fourth carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-4-methylpentan-1-amine hydrochloride typically involves the fluorination of 4-methylpentan-1-amine. One common method is the nucleophilic substitution reaction, where a fluorine source such as hydrogen fluoride (HF) or a fluorinating agent like diethylaminosulfur trifluoride (DAST) is used. The reaction is carried out under controlled conditions to ensure the selective substitution of the fluorine atom at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The final product is then purified through crystallization or distillation to obtain the hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-4-methylpentan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-fluoro-4-methylpentanoic acid, while reduction could produce 4-fluoro-4-methylpentan-1-ol.

Scientific Research Applications

4-Fluoro-4-methylpentan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving fluorinated amines and their biological activities.

    Medicine: Research into potential pharmaceutical applications, such as drug development and metabolic studies.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-4-methylpentan-1-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atom’s presence can influence the compound’s reactivity and binding affinity to enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methylpentan-1-amine hydrochloride: Lacks the fluorine atom, resulting in different chemical properties.

    4-Fluoropentan-1-amine hydrochloride: Similar structure but without the methyl group, affecting its reactivity and applications.

    4-Fluoro-4-methylhexan-1-amine hydrochloride: An extended carbon chain, leading to variations in physical and chemical properties.

Uniqueness

4-Fluoro-4-methylpentan-1-amine hydrochloride is unique due to the combined presence of both fluorine and methyl groups at the fourth carbon position. This dual substitution imparts distinct chemical properties, such as increased stability and altered reactivity, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

4-fluoro-4-methylpentan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14FN.ClH/c1-6(2,7)4-3-5-8;/h3-5,8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKDKFGBYHOXQOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCCN)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2287289-04-5
Record name 4-fluoro-4-methylpentan-1-amine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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